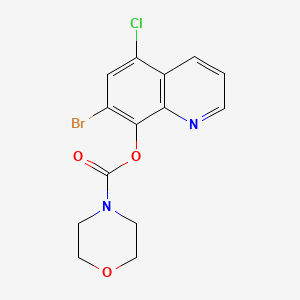

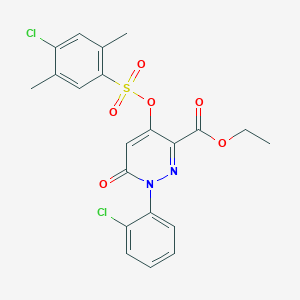

![molecular formula C16H17IN2OS B3018228 N-[4-(4-碘苯基)-1,3-噻唑-2-基]环己烷甲酰胺 CAS No. 313395-65-2](/img/structure/B3018228.png)

N-[4-(4-碘苯基)-1,3-噻唑-2-基]环己烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazole-based compounds has been explored in various studies. For instance, a series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique, involving the reaction of a thiazole-based monomer with different diacid chlorides . Similarly, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the crystal structure of one derivative being determined through X-ray diffraction . Another study reported the copper-catalyzed intramolecular cyclization of substituted thioureas to produce N-benzothiazol-2-yl-amides . Additionally, the stereospecific cyclization of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates to yield diastereoselective Δ2-thiazoline derivatives was discussed .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation for the cyclohexane ring and a stabilizing intramolecular hydrogen bond . In another study, the crystal structure of a pyrazole-carboxamide derivative was determined, showing the presence of hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of thiazole-based compounds has been investigated in the context of synthesizing new heterocyclic compounds. For instance, thiophene-2-carboxamide was used as a starting material to synthesize various pyrimidinone derivatives with potential antibiotic and antibacterial properties . Another study focused on synthesizing benzamide derivatives as precursors for novel heterocyclic compounds with insecticidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazole-based compounds have been characterized. The thermal properties of the polyamides were evaluated using TGA and DTG measurements, and their solubility and viscometry measurements were also reported . The corrosion inhibitive properties of the monomer and selected polyamides were tested on carbon steel in acidic conditions, showing high inhibition efficiency .

Relevant Case Studies

Case studies within these papers include the evaluation of corrosion inhibition by synthesized polyamides , the determination of crystal structures to understand molecular conformations , and the assessment of biological activities such as antibiotic properties and insecticidal activities . These case studies provide practical applications and insights into the potential uses of the synthesized thiazole-based compounds.

科学研究应用

DNA结合和荧光染色应用

与所讨论的核心结构类似的噻唑衍生物已被探索其与 DNA 结合的能力,特别是在荧光染色的情况下。Hoechst 33258 是一种众所周知的 AT 富集双链 B-DNA 小沟结合剂,是设计靶向 DNA 相互作用的药物的起点。该化合物及其类似物广泛用于细胞生物学中的染色体和核染色,突出了它们在治疗用途之外的研究应用中的作用 (Issar 和 Kakkar,2013 年).

化学性质和稳定性研究

使用 LC-MS/MS 技术对具有环己烷二酮核心的相关化合物 Nitisinone 的稳定性和降解途径进行详细研究,阐明了此类化合物在各种条件下的稳定性和降解产物。这项研究有助于了解它们的化学性质以及其在医学应用中的潜在风险或益处 (Barchańska 等,2019 年).

酶抑制和药物设计

细胞色素 P450 同工型的研究和选择性化学抑制剂的评估突出了噻唑衍生物在合理药物设计中的重要性,强调了它们在预测药物-药物相互作用 (DDI) 和增强治疗效果中的作用 (Khojasteh 等,2011 年).

抗菌、抗肿瘤和抗糖尿病剂

2,4-噻唑烷二酮 (TZDs) 的药理多功能性与噻唑密切相关,在开发抗菌、抗癌和抗糖尿病剂方面得到了证实。这些衍生物通过各种结构修饰显示出有希望的生物活性,表明噻唑衍生物在解决一系列威胁生命的疾病方面具有潜力 (Singh 等,2022 年).

磷酸化衍生物的合成和转化

对 1,3-唑(包括噻唑)的 4-磷酸化衍生物的合成和转化的研究突出了它们在药物开发中的重要性。这些衍生物表现出广泛的生物活性,例如杀虫杀螨、抗高血压和神经保护作用,展示了基于噻唑的化合物的化学多功能性和应用广度 (Abdurakhmanova 等,2018 年).

作用机制

Target of Action

Compounds with a similar thiazole structure have been found to inhibit rho-associated protein kinase . This protein plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.

Mode of Action

Thiazole derivatives, such as y-27632, have been found to inhibit calcium sensitization, thereby affecting smooth muscle relaxation . This suggests that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

属性

IUPAC Name |

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPXLIGPYETPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B3018167.png)